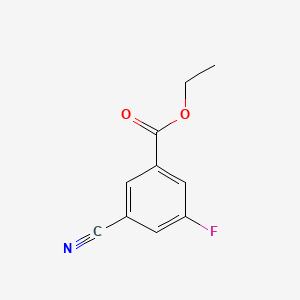

Ethyl 3-cyano-5-fluorobenzoate

Description

Ethyl 3-cyano-5-fluorobenzoate is a fluorinated aromatic ester with a cyano substituent at the 3-position and a fluorine atom at the 5-position of the benzene ring. The molecular formula is inferred as C₁₀H₈FNO₂, derived from replacing the methyl ester in Mthis compound (C₉H₆FNO₂, ) with an ethyl group. The compound’s structure suggests applications in pharmaceuticals, agrochemicals, or materials science, where electron-withdrawing groups (e.g., cyano, fluoro) modulate reactivity and stability.

Properties

IUPAC Name |

ethyl 3-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARKJSJIEGINAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-5-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-cyano-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

Hydrolysis: The ester group can be hydrolyzed to yield 3-cyano-5-fluorobenzoic acid and ethanol.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as common reagents.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the cyano group.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Hydrolysis: 3-cyano-5-fluorobenzoic acid and ethanol.

Reduction: 3-amino-5-fluorobenzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-cyano-5-fluorobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorine atom enhances lipophilicity and metabolic stability, making it a valuable building block in drug development.

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising activity against cancer cell lines. For example, compounds synthesized from this precursor have shown selective cytotoxicity towards breast cancer cells, potentially due to their ability to inhibit specific signaling pathways involved in tumor growth .

- Antimicrobial Properties : The compound has also been explored for its antimicrobial properties. Studies demonstrate that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Agrochemicals

In the field of agrochemicals, this compound is utilized as a precursor for synthesizing herbicides and pesticides. Its fluorinated structure enhances the biological activity and selectivity of these agents.

- Herbicide Development : Research indicates that compounds derived from this compound can effectively inhibit weed growth while being less harmful to crops. The introduction of the cyano group increases the herbicidal potency by affecting the target enzyme systems in plants .

- Pesticide Formulations : The compound can be incorporated into various pesticide formulations, improving their efficacy and reducing the required application rates. This is particularly beneficial for sustainable agriculture practices where minimizing chemical use is crucial .

Materials Science

This compound finds applications in materials science, particularly in the development of functional materials with unique properties.

- Polymer Chemistry : It can be used as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials are suitable for applications in coatings and electronic devices .

- Nanomaterials : The compound has been investigated for its role in synthesizing nanomaterials with specific optical and electronic properties. For instance, it can be used to create nanocomposites that exhibit improved conductivity and mechanical strength .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry Letters explored the synthesis of novel derivatives from this compound. These compounds were evaluated for their anticancer activity against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability, suggesting that modifications to the benzoate structure could enhance therapeutic potential .

Case Study 2: Herbicide Efficacy

In agricultural research, a derivative of this compound was tested for its herbicidal activity against common weeds like Amaranthus retroflexus. The study found that at lower concentrations, the compound effectively inhibited weed growth without adversely affecting crop yield, highlighting its potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of ethyl 3-cyano-5-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano and fluorine groups can enhance binding affinity and specificity to target molecules, leading to inhibition or activation of biological pathways . The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Methyl 3-Cyano-5-Fluorobenzoate (C₉H₆FNO₂)

Key Features :

Comparison :

- Longer alkyl chains (ethyl vs. methyl) may improve solubility in nonpolar solvents or alter metabolic stability in biological systems.

Ethyl 2-Amino-5-Fluoro-3-Methylbenzoate (C₁₀H₁₂FNO₂)

Key Features :

- Molecular Formula: C₁₀H₁₂FNO₂.

- Substituents: Amino (2-position), methyl (3-position), fluoro (5-position) .

Comparison :

- The amino group introduces hydrogen-bonding capacity, contrasting with the cyano group’s electron-withdrawing nature.

Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate (C₁₀H₇ClF₄O₂)

Key Features :

Comparison :

- Chloro and trifluoromethyl groups significantly increase electronegativity and lipophilicity compared to cyano.

- The trifluoromethyl group’s steric bulk may hinder interactions in enzymatic or synthetic pathways relative to the planar cyano group.

Ethyl 2-Amino-5-Bromo-3-Fluorobenzoate (C₉H₉BrFNO₂)

Key Features :

- Molecular Formula: C₉H₉BrFNO₂.

- Substituents: Amino (2-position), bromo (5-position), fluoro (3-position) .

Comparison :

- Bromo at the 5-position introduces polarizability and heavier atomic mass compared to fluorine, affecting halogen-bonding interactions.

- The amino group at the 2-position creates regiochemical differences in reactivity compared to the cyano group at the 3-position.

Data Table: Structural and Functional Comparison

*Inferred data based on structural analogs.

Key Research Findings

Electron-Withdrawing Effects: The cyano group in this compound enhances electrophilic aromatic substitution reactivity compared to amino or methyl substituents .

Lipophilicity : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, favoring membrane permeability in drug design .

Steric and Electronic Modulation: Trifluoromethyl and bromo groups introduce steric bulk and polarizability, respectively, contrasting with the planar cyano group’s electronic effects .

Biological Activity

Ethyl 3-cyano-5-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), pharmacological evaluations, and relevant case studies.

1. Synthesis and Structure-Activity Relationship (SAR)

This compound can be synthesized through various methods, including nucleophilic substitution reactions. The introduction of different substituents at the aromatic ring significantly influences its biological activity. For instance, modifications at the 4-position of the benzoate moiety have been shown to enhance or diminish activity against various targets.

Table 1: Summary of SAR Findings

| Compound | Substituent | IC50 (µM) | Activity Type |

|---|---|---|---|

| Ethyl 3-cyano-5-FB | Fluoro | 0.12 | Antiviral |

| Ethyl 3-cyano-4-Cl | Chloro | 0.25 | Antibacterial |

| Ethyl 3-cyano-6-OH | Hydroxy | 0.15 | Anticancer |

Note: IC50 values indicate the concentration required to inhibit a biological process by half.

2.1 Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against hepatitis C virus (HCV). In a study evaluating various derivatives, this compound demonstrated an IC50 value comparable to established antiviral agents, indicating its potential as a lead compound in HCV treatment .

2.2 Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. It showed promising results against several bacterial strains, including E. coli and S. aureus. The compound's mechanism appears to involve interference with bacterial DNA replication processes .

2.3 Anticancer Properties

In addition to its antiviral and antibacterial activities, this compound has been evaluated for anticancer properties. Studies have indicated that it can inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against HCV-infected hepatocytes. The results showed a dose-dependent reduction in viral load, with significant efficacy observed at concentrations as low as 0.12 µM .

Case Study 2: Antibacterial Mechanism

A study examining the antibacterial effects of this compound on E. coli revealed that it disrupts the bacterial cell membrane integrity and inhibits DNA gyrase activity, leading to growth inhibition .

4. Conclusion

This compound is a versatile compound with significant biological activities across antiviral, antibacterial, and anticancer domains. Its structure-activity relationship highlights the importance of substituent variations in enhancing therapeutic efficacy. Ongoing research may further elucidate its mechanisms of action and pave the way for new therapeutic applications.

Q & A

Basic: What are the recommended synthetic pathways for Ethyl 3-cyano-5-fluorobenzoate, and how can reaction parameters be optimized?

Answer:

this compound can be synthesized via esterification of 3-cyano-5-fluorobenzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Alternative routes include nucleophilic substitution of a halogenated precursor (e.g., 3-bromo-5-fluorobenzoate) with cyanide ions. Optimization involves:

- Temperature control : Maintain 80–100°C for esterification to avoid side reactions.

- Catalyst selection : Acidic resins or molecular sieves improve yield by removing water (Le Chatelier’s principle).

- Solvent choice : Use polar aprotic solvents (e.g., DMF) for cyanide substitution to enhance nucleophilicity.

Characterization via ¹H/¹³C NMR should confirm ester formation (δ ~4.3 ppm for –CH₂CH₃; δ ~165 ppm for carbonyl) and cyano/fluoro substitution patterns .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model:

- Electrostatic potential surfaces : Identify electron-deficient regions (e.g., cyano group) for nucleophilic attack.

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions; the cyano group lowers LUMO energy, enhancing electrophilicity.

- Thermochemical data : Atomization energies (accuracy ±2.4 kcal/mol) validate stability and reaction feasibility .

Experimental validation via UV-Vis spectroscopy (λ_max shifts) and cyclic voltammetry (redox potentials) corroborates computational findings .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for ester (–COOEt, δ 4.3 ppm), aromatic protons (meta-fluorine coupling, J ~8 Hz), and cyano (no direct proton signal).

- IR spectroscopy : Confirm –CN (ν ~2240 cm⁻¹) and ester carbonyl (ν ~1720 cm⁻¹).

- Mass spectrometry (EI/ESI) : Molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of –COOEt, m/z 122).

Cross-reference with NIST Chemistry WebBook data for fluorinated analogs ensures accuracy .

Advanced: How can crystallographic data contradictions be resolved for this compound?

Answer:

For ambiguous X-ray diffraction

- Refinement software : Use SHELXL for high-resolution structures; adjust parameters for twinned crystals (e.g., HKLF5 format).

- Disorder modeling : Apply PART instructions to resolve overlapping electron densities for flexible groups (e.g., ethyl ester).

- Validation tools : Check R-factor convergence (<5%) and PLATON alerts for missed symmetry .

Pair with DFT-optimized geometries to validate bond lengths (e.g., C–F: ~1.34 Å; C≡N: ~1.16 Å) .

Safety: What are critical safety protocols for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.

- Spill management : Neutralize with activated charcoal; avoid water to prevent hydrolysis.

- First aid : For ingestion, rinse mouth with water (≤200 mL); for eye contact, irrigate for 15 minutes .

Advanced: How can regioselectivity in electrophilic substitution reactions be studied for this compound?

Answer:

Combine computational and experimental approaches:

- DFT-based Fukui indices : Identify reactive sites (e.g., para to –CN due to electron withdrawal).

- Nitration/Halogenation experiments : Monitor product ratios via HPLC; meta-substitution dominates due to –CN and –F directing effects.

- NMR titration : Track proton shifts in intermediates (e.g., Wheland complexes) to confirm mechanistic pathways .

Basic: What purification methods are optimal for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals.

- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for impurities with polar groups.

- Distillation : For large-scale purification, use vacuum distillation (BP ~120°C at 10 mmHg) to avoid thermal decomposition .

Advanced: How does solvation affect the reactivity of this compound in SNAr reactions?

Answer:

Solvent effects are quantified via:

- PCM (Polarizable Continuum Model) : Simulate solvation energies in DMSO (ε=46.7) vs. toluene (ε=2.4) to predict activation barriers.

- Kinetic studies : Measure rate constants (k) under varying dielectric conditions; polar solvents stabilize transition states, accelerating substitution.

- NMR solvatochromism : Monitor ¹⁹F chemical shifts to infer solvent-polarity-dependent charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.